molecular formula C18H12F2N6O2 B2572328 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 941922-28-7

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2572328
CAS No.: 941922-28-7
M. Wt: 382.331
InChI Key: FDTHDVXEHZAMTJ-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 941922-28-7) is a synthetic small molecule with a molecular formula of C18H12F2N6O2 and a molecular weight of 382.33 g/mol. It is supplied with a purity of 95% or higher . This compound features a tetrazole ring linked via a methylene bridge to an α-ketoacetamide group, which is further connected to a 1H-indole scaffold. The 3,4-difluorophenyl substitution on the tetrazole ring can influence the molecule's lipophilicity and electronic properties, potentially affecting its binding interactions with biological targets. Tetrazole derivatives are of significant interest in medicinal chemistry and drug discovery. The tetrazole group is often used as a bioisostere for a carboxylic acid or amide moiety, offering metabolic stability and similar spatial requirements while modifying the electronic profile . Scientific literature indicates that tetrazole-containing compounds are investigated for a wide spectrum of pharmacological activities, including potential use as antihypertensive agents , antibacterial agents , and anticancer applications . Furthermore, the indole moiety is a privileged structure in pharmacology, found in many biologically active compounds and drugs . Researchers can explore this molecule as a key intermediate or building block in the synthesis of more complex target compounds, or as a candidate for screening against various enzymatic and cellular targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6O2/c19-13-6-5-10(7-14(13)20)26-16(23-24-25-26)9-22-18(28)17(27)12-8-21-15-4-2-1-3-11(12)15/h1-8,21H,9H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTHDVXEHZAMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.
  • Difluorophenyl Group : Increases hydrophobic interactions and binding affinity.
  • Indole Moiety : Contributes to the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind effectively to enzyme active sites.
  • Receptor Modulation : The difluorophenyl group enhances selectivity and affinity towards specific receptors, potentially influencing signaling pathways.

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluating various synthesized tetrazole derivatives found substantial radical scavenging activity, particularly in compound S10, which showed the highest efficacy among tested samples .

Antimicrobial Activity

Tetrazole derivatives have been reported to possess antimicrobial properties. For instance, studies indicate that related compounds demonstrate activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Emerging research suggests that compounds with similar structures exhibit anticancer properties. For example, tetrazole derivatives have been shown to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values have been documented for various derivatives, indicating their potency against different cancer types .

Case Studies and Research Findings

StudyCompoundActivityIC50 (µM)
1S10Antioxidant61.84
2Tetrazole DerivativeAntimicrobialVaries by strain
3Indole-Tetrazole HybridAnticancer24 - 182

Notable Research

One significant study synthesized a series of tetrazole derivatives and evaluated their biological activities using DPPH radical scavenging assays and antimicrobial susceptibility tests. The study concluded that modifications in the tetrazole structure could enhance biological activity, suggesting a promising avenue for drug development .

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Indole Derivatives

Compounds featuring the 2-(1H-indol-3-yl)-2-oxoacetamide scaffold have demonstrated antimicrobial activity. For example:

  • 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide () exhibited potent antimicrobial effects, attributed to the electron-withdrawing nitro group and bromopropyl chain enhancing membrane penetration .
  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replaced the tetrazole with an oxadiazole ring, retaining antimicrobial efficacy but with reduced metabolic stability compared to tetrazole-containing analogs .

Table 1: Structural and Functional Comparison with Antimicrobial Indole Derivatives

Compound Key Substituents Bioactivity Reference
Target Compound 3,4-Difluorophenyl-tetrazolylmethyl Hypothesized antimicrobial
2-(1-(3-bromopropyl)-1H-indol-3-yl)-... 3-Bromopropyl, 2-nitrophenyl Confirmed antimicrobial
Oxadiazole-sulfanyl acetamide 1,3,4-Oxadiazole, sulfanyl group Moderate antimicrobial activity

The target compound’s tetrazole group may offer improved stability over oxadiazoles, while the 3,4-difluorophenyl group could enhance target specificity compared to nitro or bromo substituents .

Angiotensin II Receptor Antagonists (ARBs)

Tetrazole-containing ARBs like losartan and valsartan () share the tetrazole motif but employ imidazole or biphenyl cores instead of indole. These drugs inhibit angiotensin II receptors by mimicking the carboxylate group via the tetrazole’s acidity .

Table 2: Comparison with Tetrazole-Based ARBs

Compound Core Structure Key Substituents Target
Target Compound Indole-oxoacetamide 3,4-Difluorophenyl-tetrazolylmethyl Unknown (non-ARB target?)
Losartan Imidazole Biphenyl-tetrazole Angiotensin II receptor
Valsartan Valine derivative Biphenyl-tetrazole Angiotensin II receptor

While the tetrazole moiety is common, the target compound’s indole-oxoacetamide core likely directs it toward divergent biological pathways, such as enzyme inhibition or antimicrobial action, rather than cardiovascular targets .

Metabolite Analogues with Modified Indole Scaffolds

A metabolite, N-(3,5-dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-5-hydroxy-1H-indol-3-yl}-2-oxoacetamide (), shares the 2-oxoacetamide-indole backbone but incorporates a halogenated pyridine and fluorophenylmethyl group. Such modifications often enhance binding to enzymes or receptors involved in oxidative stress or inflammation .

Table 3: Comparison with Metabolite Analogues

Compound Indole Substituents Oxoacetamide Substituent Potential Activity
Target Compound None (3-position free) 3,4-Difluorophenyl-tetrazolylmethyl Antimicrobial, enzyme inhibition
Metabolite () 5-Hydroxy, 4-fluorophenylmethyl 3,5-Dichloropyridin-4-yl Metabolic regulation

The absence of a 5-hydroxy group in the target compound may reduce oxidative metabolism, while the tetrazole could improve pharmacokinetics relative to halogenated pyridine derivatives .

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